molecular formula C11H11FO3 B13393754 3-Ethyl-4-fluorophenyl-3-oxopropanoate

3-Ethyl-4-fluorophenyl-3-oxopropanoate

Cat. No.: B13393754
M. Wt: 210.20 g/mol
InChI Key: GWUKBUABAKVSAG-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters and Fluorinated Aromatics in Contemporary Organic Synthesis

The utility of 3-Ethyl-4-fluorophenyl-3-oxopropanoate in modern synthetic chemistry is best understood by first appreciating the individual contributions of its core components: the β-keto ester and the fluorinated aromatic ring.

β-Keto Esters: Versatile Synthetic Intermediates

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement confers a unique reactivity profile, making them invaluable synthons in organic chemistry. Their significance stems from several key features:

Dual Reactivity: They possess both electrophilic sites (at the carbonyl carbons) and nucleophilic potential (at the α-carbon after deprotonation). This allows them to participate in a wide array of chemical transformations.

Enolate Formation: The protons on the α-carbon, situated between two carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, crucial for forming new carbon-carbon bonds.

Synthetic Versatility: β-Keto esters are foundational starting materials for the synthesis of a diverse range of compounds, including heterocycles, complex natural products, and pharmaceuticals. They are key reactants in fundamental organic reactions such as the Claisen condensation.

The following table summarizes some key reactions involving β-keto esters:

Reaction NameDescriptionSignificance in Synthesis
Claisen Condensation A carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone.A fundamental method for constructing larger carbon skeletons.
Decarboxylation The ester group can be hydrolyzed to a carboxylic acid, which can then be easily decarboxylated upon heating to yield a ketone.Provides a route to synthesize substituted ketones.
Alkylation and Acylation The enolate derived from a β-keto ester can be readily alkylated or acylated at the α-position.Allows for the introduction of various substituents, leading to molecular complexity.

Fluorinated Aromatics: Modulators of Physicochemical Properties

The incorporation of fluorine atoms into aromatic rings is a widely employed strategy in medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics:

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can significantly increase a drug's half-life.

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with biological targets, thereby enhancing binding affinity and potency.

Membrane Permeability: The introduction of fluorine can alter the lipophilicity of a molecule, which can be fine-tuned to optimize its ability to cross cell membranes.

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence the reactivity of the aromatic ring.

The strategic placement of a fluorine atom on the phenyl ring of this compound, therefore, pre-programs the resulting synthesized molecules with potentially enhanced pharmacological or material properties.

Academic Research Perspectives and Theoretical Frameworks

The specific structure of this compound, also known as Ethyl 4-fluorobenzoylacetate, has made it a valuable substrate in various academic research endeavors, leading to the development of novel synthetic methodologies and the construction of functional molecules.

Research Findings and Applications

Detailed research has highlighted the utility of this compound as a precursor in several key areas:

Heterocyclic Synthesis: The compound is a key starting material for the synthesis of pyrimidine (B1678525) derivatives through reactions like the Pinner synthesis. These pyrimidines can serve as ligands for iridium complexes used in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs). ossila.com

Potential Antimalarial Agents: It undergoes condensation reactions with diamines, leading to the formation of benzimidazoles and perimidines. chemicalbook.com Some of these heterocyclic scaffolds are being investigated for their potential as antimalarial treatments.

Ligand Development: Its ability to chelate metal centers makes it a useful ligand for enhancing the stereoselectivity of various catalytic reactions. ossila.com

Domino Reactions: The compound participates in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones. chemicalbook.com

The following table provides a summary of the key properties of this compound:

PropertyValue
CAS Number 1999-00-4
Molecular Formula C₁₁H₁₁FO₃
Molecular Weight 210.2 g/mol
Boiling Point 117-120 °C (lit.)
Density 1.174 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5040 (lit.)

Theoretical Frameworks of Reactivity

The reactivity of this compound is governed by the interplay of its functional groups, with the fluorine substituent playing a crucial role. Theoretical studies on related fluorinated ketones provide a framework for understanding its behavior.

The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon in the benzoyl group. This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack, a key step in many of its synthetic applications.

For this compound, this theoretical understanding is critical. In synthetic reactions under anhydrous conditions, the activating effect of the fluorine atom is likely to dominate, facilitating reactions at the keto group. In biological systems or aqueous media, the equilibrium between the keto and hydrate (B1144303) forms would be a critical determinant of its efficacy as an inhibitor or its interaction with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

(3-ethyl-4-fluorophenyl) 3-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-2-8-7-9(3-4-10(8)12)15-11(14)5-6-13/h3-4,6-7H,2,5H2,1H3

InChI Key

GWUKBUABAKVSAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(=O)CC=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 4 Fluorophenyl 3 Oxopropanoate

Established Synthetic Routes and Mechanistic Investigations

Several foundational methods have been established for the synthesis of 3-oxopropanoate scaffolds. These routes, including the Claisen condensation and syntheses from acetophenones, form the bedrock of β-keto ester production. More contemporary methods, such as carbonylative cross-coupling reactions, offer alternative and often more efficient pathways.

Claisen Condensation and Related Approaches for 3-Oxopropanoate Scaffolds

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. uomustansiriyah.edu.iqwikipedia.org The reaction occurs between two ester molecules in the presence of a strong base, typically a sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification. libretexts.orgchemistrysteps.com

The mechanism involves the following key steps:

Enolate Formation : The alkoxide base removes an acidic α-proton from one ester molecule to form a resonance-stabilized enolate anion. wikipedia.orgchemistrysteps.com

Nucleophilic Attack : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. uomustansiriyah.edu.iqlibretexts.org

Elimination : The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.org

Deprotonation : The product, a β-keto ester, has a highly acidic proton on the α-carbon situated between the two carbonyl groups (pKa ≈ 11). masterorganicchemistry.com The alkoxide base deprotonates this position in a thermodynamically favorable acid-base reaction, which drives the equilibrium towards the product. wikipedia.orgorganic-chemistry.org

Protonation : A final acidic workup is required to neutralize the enolate and yield the final β-keto ester product. uomustansiriyah.edu.iq

For the synthesis of 3-Ethyl-4-fluorophenyl-3-oxopropanoate, a crossed Claisen condensation could theoretically be employed, for instance, between ethyl 4-fluorobenzoate (which has no α-hydrogens) and ethyl acetate. To avoid a complex mixture of products, such reactions are most effective when one ester partner is non-enolizable. organic-chemistry.org

Synthesis from Acetophenones and Carbonate Derivatives

A highly effective and common method for preparing aromatic β-keto esters is the reaction of an acetophenone with a carbonate derivative, such as diethyl carbonate, in the presence of a strong base. nih.gov This approach is particularly well-suited for the synthesis of this compound.

In a typical procedure, 4'-fluoroacetophenone is treated with diethyl carbonate using a strong base like sodium hydride (NaH) in a suitable solvent such as tetrahydrofuran (THF). chemicalbook.comchemicalbook.com The sodium hydride deprotonates the α-carbon of the 4'-fluoroacetophenone, generating an enolate. This enolate then attacks the electrophilic carbonyl of diethyl carbonate, leading to the formation of the desired β-keto ester after an acidic workup.

A specific synthesis for ethyl 3-(4-fluorophenyl)-3-oxopropanoate involves slowly adding 4'-fluoroacetophenone to a heated suspension of sodium hydride and diethyl carbonate in THF. chemicalbook.comchemicalbook.com The reaction mixture is refluxed and, after cooling, poured into a mixture of acetic acid and ice water. chemicalbook.comchemicalbook.com Extraction with an organic solvent yields the final product. This method has been reported to produce ethyl 3-(4-fluorophenyl)-3-oxopropanoate in high yield. chemicalbook.comchemicalbook.com

Reactant 1Reactant 2BaseSolventProductYield
4'-FluoroacetophenoneDiethyl CarbonateSodium Hydride (NaH)Tetrahydrofuran (THF)Ethyl 3-(4-fluorophenyl)-3-oxopropanoate~100% chemicalbook.comchemicalbook.com

Carbonylative Suzuki-Miyaura Coupling Strategies

Modern transition-metal-catalyzed reactions provide powerful alternatives for the synthesis of β-keto esters. The carbonylative Suzuki-Miyaura coupling is one such advanced strategy that allows for the formation of aromatic β-keto esters from different starting materials. rsc.org This reaction involves a palladium-catalyzed carbonylative cross-coupling of α-iodo esters with arylboronic acids. rsc.orgresearchgate.net

The general transformation involves reacting an α-iodo ester with an arylboronic acid, such as 4-fluorophenylboronic acid, under a carbon monoxide (CO) atmosphere. A palladium catalyst facilitates the coupling process, which is proposed to proceed through a cooperative radical and Pd-catalyzed mechanism. rsc.org This methodology offers a convergent route to complex aromatic β-keto esters, demonstrating the power of modern cross-coupling chemistry in organic synthesis.

Asymmetric Synthesis of Fluorinated β-Keto Esters

The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making fluorinated organic compounds highly valuable, particularly in pharmaceutical chemistry. mdpi.comnih.gov The asymmetric synthesis of fluorinated β-keto esters, which creates a chiral center at the fluorinated carbon, is a key challenge and an area of active research.

Electrophilic Fluorination Methodologies and Stereocontrol

Asymmetric electrophilic fluorination is a primary strategy for synthesizing enantiomerically enriched α-fluoro-β-keto esters. mdpi.com This approach involves the reaction of a β-keto ester enolate with an electrophilic fluorinating agent in the presence of a chiral catalyst. The catalyst creates a chiral environment that directs the fluorinating agent to one face of the enolate, resulting in a stereoselective C-F bond formation. mdpi.comresearchgate.net

Commonly used electrophilic fluorinating reagents include N-fluorobenzensulfonimide (NFSI) and Selectfluor®. mdpi.comresearchgate.net Stereocontrol is achieved using either chiral metal complexes or organocatalysts.

Catalytic Systems for Asymmetric Electrophilic Fluorination:

Chiral Phase-Transfer Catalysis : Chiral quaternary ammonium salts, such as those derived from Cinchona alkaloids, can be used to catalyze the enantioselective fluorination of β-keto esters under phase-transfer conditions. acs.org

Organocatalysis : Chiral amines or other small organic molecules can be employed to promote stereoselective fluorination. semanticscholar.org

Metal Catalysis : Chiral Lewis acids, formed from a metal salt and a chiral ligand, can coordinate to the β-keto ester, activating it and controlling the stereochemical outcome of the fluorination. mdpi.com

The efficiency of these methods is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the fluorinated product.

Catalyst TypeFluorinating AgentSubstrate TypeKey Feature
Chiral Phase-Transfer CatalystNFSIβ-Keto EstersMild and practical conditions acs.org
Chiral Metal Complexes (e.g., Ti, Pd, Zn)NFSI, Selectfluor®β-Keto Esters, β-Keto PhosphonatesLewis acid activation for stereocontrol mdpi.comscispace.com
Organocatalysts (e.g., Cinchona alkaloids)NFSI, Selectfluor®β-Dicarbonyl CompoundsMetal-free approach semanticscholar.org

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. mdpi.com In the context of fluorinated β-keto esters, chiral transition metal complexes are highly effective for enantioselective transformations. mdpi.comresearchgate.net These catalysts typically consist of a central metal atom that acts as a Lewis acid and a chiral ligand that orchestrates the stereoselectivity of the reaction.

A pioneering breakthrough in this area was the use of a titanium-TADDOL complex to catalyze the enantioselective fluorination of β-keto esters with Selectfluor®, achieving up to 90% ee. researchgate.net The titanium center coordinates to the two carbonyl oxygen atoms of the β-keto ester, holding it in a rigid conformation within the chiral pocket created by the TADDOL ligand. This directs the attack of the electrophilic fluorinating agent to a specific face of the substrate.

Various transition metals and chiral ligands have been explored to optimize these transformations, leading to high yields and excellent enantioselectivities for a range of substrates. mdpi.com

MetalChiral LigandFluorinating AgentEnantiomeric Excess (ee)Reference
Titanium (Ti)TADDOLSelectfluor®Up to 90% researchgate.net
Palladium (Pd)Chiral LigandsNFSIUp to 93% (for β-keto phosphonates) scispace.com
Zinc (Zn)DBFOX-PhNFSIHigh stereocontrol acs.org

Biocatalytic Approaches to Chiral β-Keto Ester Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. For β-keto esters like this compound, enzymatic methods are primarily focused on the asymmetric reduction of the ketone functionality to produce chiral β-hydroxy esters, which are valuable building blocks for various pharmaceuticals.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the most prominent enzymes employed for this transformation. These enzymes, often derived from microorganisms such as Saccharomyces cerevisiae (baker's yeast), Candida species, and various bacteria, can exhibit high stereoselectivity, yielding either the (R)- or (S)-β-hydroxy ester with excellent enantiomeric excess (ee). The stereochemical outcome is dependent on the specific enzyme used. For instance, many ketoreductases follow Prelog's rule, delivering the (S)-alcohol, while others can provide access to the (anti-Prelog) (R)-alcohol.

The enzymatic reduction of this compound would yield ethyl (3R)- or (3S)-3-(4-fluorophenyl)-3-hydroxypropanoate. While specific studies on this exact substrate are not extensively documented in publicly available literature, the enzymatic reduction of structurally similar aromatic β-keto esters is well-established. For example, the asymmetric reduction of ethyl benzoylacetate and its derivatives has been successfully achieved using a variety of microbial cells and isolated enzymes.

Another biocatalytic strategy for obtaining chiral β-hydroxy esters is through the enzymatic kinetic resolution of the corresponding racemic β-hydroxy ester. Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation or hydrolysis of the alcohol. In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the lipase, leaving the other enantiomer unreacted and thus allowing for their separation. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase have demonstrated high efficiency and enantioselectivity in the resolution of various aromatic secondary alcohols.

The following table summarizes representative examples of the biocatalytic reduction of aromatic β-keto esters to highlight the potential for the synthesis of chiral derivatives of this compound.

SubstrateBiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (ee) (%)
Ethyl benzoylacetateSaccharomyces cerevisiae(S)-ethyl 3-hydroxy-3-phenylpropanoate>95>99
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli expressing KRED(S)-ethyl 4-chloro-3-hydroxybutanoate>99>99.5
2'-Keto-pantothenate ethyl esterEngineered KetoreductaseEthyl (R)-pantothenate86>99

This table presents data for analogous compounds to illustrate the utility of biocatalytic methods.

Green Chemistry Principles in 3-Oxopropanoate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For the synthesis of β-keto esters, which are often prepared via the Claisen condensation, solvent-free approaches offer a promising alternative. The Claisen condensation of an ester with a ketone in the presence of a strong base can be performed under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and higher yields. While a specific solvent-free synthesis of this compound is not detailed in readily available literature, the general methodology is applicable.

Aqueous-phase synthesis is another green alternative, utilizing water as a safe and environmentally benign solvent. However, the low solubility of many organic reactants in water can pose a challenge. The use of phase-transfer catalysts or surfactants can facilitate reactions between immiscible organic and aqueous phases. For the synthesis of β-keto esters, aqueous conditions are less common for the Claisen condensation itself due to the reactivity of the strong bases typically required with water. However, subsequent transformations of the β-keto ester can often be performed in aqueous media.

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. The traditional Claisen condensation for the synthesis of this compound from 4-fluoroacetophenone and diethyl carbonate has a moderate atom economy, as a stoichiometric amount of ethanol is produced as a byproduct.

Atom Economy Calculation for the Claisen Condensation Synthesis of this compound:

Reactants: 4-Fluoroacetophenone (C₈H₇FO, MW: 138.14 g/mol ) + Diethyl carbonate (C₅H₁₀O₃, MW: 118.13 g/mol )

Product: this compound (C₁₁H₁₁FO₃, MW: 210.20 g/mol )

Byproduct: Ethanol (C₂H₆O, MW: 46.07 g/mol )

Theoretical Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (210.20 / (138.14 + 118.13)) x 100 ≈ 81.4%

While an atom economy of 81.4% is respectable, catalytic approaches that can improve this are highly desirable. Research into catalytic C-C bond-forming reactions that can generate β-keto esters with higher atom economy is an active area of investigation. Furthermore, the use of catalytic amounts of base, where possible, is preferred over stoichiometric amounts to reduce waste. The development of reusable heterogeneous catalysts for such transformations is also a key goal in green chemistry.

The synthesis of fluorinated compounds like this compound presents unique challenges and opportunities for the application of sustainable practices. Traditional fluorination methods can often involve harsh reagents and produce significant amounts of waste.

Modern sustainable approaches to the synthesis of fluorinated aromatic compounds focus on several key areas:

Late-Stage Fluorination: Introducing the fluorine atom at a later stage in the synthetic sequence can be more efficient and reduce the waste associated with carrying the fluorine atom through multiple steps.

Use of Greener Fluorinating Reagents: There is a continuous effort to develop and utilize fluorinating reagents that are less hazardous and have a better environmental profile.

Catalytic Fluorination: The development of catalytic methods for the introduction of fluorine is a major goal. This includes transition-metal-catalyzed nucleophilic and electrophilic fluorinations that can proceed under milder conditions with higher selectivity.

Flow Chemistry: The use of continuous flow reactors for fluorination reactions can offer better control over reaction parameters, improve safety, and facilitate scaling up.

Mechanistic Aspects and Transformative Reactivity of 3 Ethyl 4 Fluorophenyl 3 Oxopropanoate

Fundamental Reactivity of β-Keto Ester Functionalities

The characteristic arrangement of a ketone carbonyl group at the β-position relative to an ester group governs the fundamental reactivity of molecules like 3-Ethyl-4-fluorophenyl-3-oxopropanoate. acs.org This unique structure contains two electrophilic carbonyl carbons and two potential nucleophilic carbons, enabling selective reactions under appropriate conditions. bohrium.com The reactivity of β-keto esters makes them valuable building blocks in organic synthesis for creating complex carbon skeletons. acs.orgrsc.org

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of β-keto esters is distinctly dualistic, featuring both electrophilic and nucleophilic centers. iwu.edursc.org

Electrophilic Pathways: The carbonyl carbons of both the ketone and the ester groups are electrophilic and susceptible to attack by nucleophiles. Computational analyses using condensed Fukui functions help predict the local reactivity at these carbonyl sites, indicating their susceptibility to nucleophilic attack. nih.gov For instance, in transesterification reactions, an alkoxide nucleophile preferentially attacks the ester carbonyl. iwu.edunih.gov

Nucleophilic Pathways: The primary nucleophilic character arises from the α-carbon, situated between the two carbonyl groups. The protons on this carbon are significantly acidic, allowing for the formation of a highly reactive enolate ion upon deprotonation by a base. acs.orgacs.org This enolate is a potent nucleophile that can attack various electrophiles, a feature central to the synthetic utility of β-keto esters. rsc.org Reactions that are selective for β-keto esters over other ester types often proceed through an enol or an acylketene intermediate. iwu.edu

Carbanion Chemistry and Enolate Reactivity

The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-protons, with a typical pKa value of around 11 for β-keto esters. This allows for facile deprotonation by common bases, such as alkoxides, to form a resonance-stabilized carbanion known as an enolate. rsc.org The negative charge of the enolate is delocalized over the α-carbon and the two oxygen atoms, which enhances its stability.

This readily formed enolate is a key reactive intermediate in a multitude of C-C bond-forming reactions. rsc.org A classic example is the acetoacetic ester synthesis, where the enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new C-C bond at the α-position. acs.org The resulting alkylated β-keto ester can then undergo hydrolysis and decarboxylation to yield a ketone. acs.org The stability and reactivity of the enolate make β-keto esters indispensable precursors in the synthesis of highly functionalized molecules. bohrium.com

Transition Metal-Catalyzed Transformations

The rich functionality of β-keto esters makes them excellent substrates for a wide range of transition metal-catalyzed reactions. These catalytic systems offer powerful tools for constructing complex molecular architectures with high efficiency and selectivity.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysts are pivotal in modern organic synthesis for their ability to mediate the formation of carbon-carbon bonds under mild conditions. In the context of β-keto esters, palladium catalysis enables a variety of transformations. Allylic β-keto esters can undergo palladium-catalyzed decarboxylation to generate π-allylpalladium enolates. These intermediates are versatile and can participate in several subsequent reactions, including:

Reductive Elimination: to afford α-allyl ketones.

Aldol Condensation and Michael Addition: to form more complex structures under neutral conditions.

β-Hydride Elimination: to produce α,β-unsaturated ketones.

Furthermore, palladium(II) has been shown to catalyze the oxidative direct C(sp²)-H/C(sp³)-H cross-coupling of anilides with β-keto esters, providing a direct route to α-aryl β-keto esters. Palladium catalysis is also effective for the cyclization of alkenyl β-keto esters.

Reaction Type Catalyst System Key Intermediate Product Reference
Decarboxylative AllylationPd(0) complexπ-Allylpalladium enolateα-Allyl ketone
Intramolecular Aldol CondensationPd(0) complexPalladium enolateCyclic aldol
Oxidative C-H/C-H Cross-CouplingPd(II)-α-Aryl β-keto ester
CyclizationPdCl₂(CH₃CN)₂-2-Carboalkoxycyclohexanone

Copper, Iron, Nickel, Ruthenium, and Bismuth Catalysis in Fluorination and Other Reactions

A diverse range of transition metals can catalyze unique transformations of β-keto esters, expanding their synthetic utility.

Copper Catalysis: Copper catalysts are effective in various reactions. They have been used for the regioselective annulation of β-keto esters with propargyl acetates to synthesize polysubstituted furans. Copper also catalyzes oxidative coupling reactions to form symmetrical tetrasubstituted pyridines and cascade reactions involving reductive aldolization followed by lactonization. In the field of asymmetric synthesis, copper complexes catalyze the enantioselective fluorination of cyclic β-keto esters and the allylic alkylation of β-keto esters.

Iron Catalysis: Iron, an abundant and non-toxic metal, has emerged as a useful catalyst. The first examples of enantioselective iron-catalyzed azidation of β-keto esters have been reported, achieving up to 93% enantiomeric excess (ee). Iron catalysts also facilitate the α,β-dehydrogenation of carbonyl compounds.

Nickel Catalysis: Nickel-catalyzed reactions provide access to important nitrogen-containing compounds. For example, nickelocene (B73246) can be used to catalyze the α-amidation of β-keto esters. Nickel(II) complexes have been employed for the enantioselective α-vinylation of β-keto amides and esters. Additionally, a cooperative system involving a chiral nickel Lewis acid and a photoredox catalyst enables the asymmetric [3 + 2] photocycloaddition of β-keto esters with vinyl azides.

Ruthenium Catalysis: Ruthenium complexes are particularly known for their application in asymmetric catalysis. They have been successfully used to catalyze asymmetric Diels-Alder reactions of unsaturated β-keto esters, leading to the formation of tetrahydro-1-indanone derivatives with high enantioselectivity.

Bismuth Catalysis: Bismuth(III) triflate, Bi(OTf)₃, has proven to be an effective catalyst for tandem condensation/cyclization reactions between β-keto esters and acyloins, yielding highly substituted furans. It also catalyzes the synthesis of substituted pyrroles from β-keto esters and 2-propynylamine, affording 3-acylpyrroles. Bismuth compounds are considered "green" catalysts due to their low toxicity.

Metal Catalyst Reaction Type Product Type Reference
CopperRegioselective AnnulationPolysubstituted Furans
CopperAsymmetric Fluorinationα-Fluoro-β-keto esters
IronEnantioselective Azidationα-Azido-β-keto esters
Nickelα-Amidationα-Amido-β-keto esters
RutheniumAsymmetric Diels-AlderTetrahydro-1-indanones
BismuthTandem Condensation/CyclizationSubstituted Furans

Asymmetric Catalytic Hydrogenation of β-Keto Esters

The asymmetric catalytic hydrogenation of the keto group in β-keto esters is one of the most important methods for synthesizing chiral β-hydroxy esters, which are valuable building blocks for many pharmaceuticals and natural products. bohrium.com This transformation is most commonly achieved with high efficiency and enantioselectivity using Ruthenium and Iridium catalysts bearing chiral ligands.

Ruthenium complexes with chiral diphosphine ligands, such as BINAP derivatives, are highly effective. These systems can achieve complete conversion and enantiomeric excesses of up to 99.3% under optimized conditions, sometimes utilizing room temperature ionic liquids (RTILs) as the reaction medium, which allows for easy catalyst recycling.

Iridium catalysts, often employing chiral ferrocenyl P,N,N-ligands or spiro pyridine-aminophosphine (spiroPAP) ligands, have also been developed for this purpose. These iridium-based systems provide excellent enantioselectivities (up to 95% ee) and can achieve extremely high turnover numbers (TONs), making the process economically feasible.

Catalyst System Substrate Type Enantioselectivity (ee) Reference
Ru-BINAP in RTILsVarious β-keto estersUp to 99.3%
Ir with chiral ferrocenyl P,N,N-ligandsVarious β-keto estersUp to 95%
Ir with spiroPAP ligandsβ-Aryl β-keto estersExcellent (high TONs)
Ru/POP-BINAP (heterogeneous)Methyl acetoacetate97%
Ru with P-Phos ligand in RTILsα- and β-keto estersGood to excellent

Cascade and Cyclization Reactions

The 1,3-dicarbonyl structure of ethyl 4-fluorobenzoylacetate makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings through cascade and cyclization pathways. These reactions leverage the dual electrophilic and nucleophilic nature of the molecule to construct complex molecular architectures in an efficient manner.

The Feist-Benary synthesis is a classic method for the formation of substituted furans, proceeding via the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgchemeurope.com For ethyl 4-fluorobenzoylacetate, the reaction is initiated by deprotonation at the α-carbon with a mild base, such as pyridine (B92270) or ammonia (B1221849), to generate the corresponding enolate. This enolate then acts as a nucleophile, attacking an α-halo ketone like chloroacetone.

The initial step is a nucleophilic substitution, displacing the halide to form a 1,4-dicarbonyl intermediate. Subsequent acid- or base-catalyzed intramolecular cyclization via attack of the enol or enolate oxygen onto the remaining carbonyl group, followed by a dehydration step, yields the final substituted furan (B31954). wikipedia.org While specific literature detailing the use of ethyl 4-fluorobenzoylacetate in this named reaction is not abundant, its structural similarity to other reactive β-keto esters suggests it is a highly viable substrate. The expected product would be a furan ring bearing a 4-fluorophenyl group, an ethyl carboxylate group, and a substituent derived from the α-halo ketone.

Table 1: Plausible Feist-Benary Synthesis with Ethyl 4-fluorobenzoylacetate

Reactant 1Reactant 2CatalystPlausible Product Structure
Ethyl 4-fluorobenzoylacetateα-ChloroacetonePyridineEthyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate
Ethyl 4-fluorobenzoylacetatePhenacyl bromideAmmoniaEthyl 5-(4-fluorophenyl)-2-phenylfuran-3-carboxylate

Substituted pyrroles are key structural motifs in pharmaceuticals and natural products. Several classical methods for pyrrole (B145914) synthesis can utilize β-keto esters like ethyl 4-fluorobenzoylacetate.

The Hantzsch pyrrole synthesis is a prominent example, involving a three-component reaction between a β-keto ester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgscribd.com The mechanism begins with the formation of an enamine intermediate from the reaction of ethyl 4-fluorobenzoylacetate and the amine. This enamine then attacks the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the highly substituted pyrrole ring. wikipedia.org This pathway allows for the direct incorporation of the 4-fluorophenyl moiety into the final heterocyclic product.

Another relevant method is the Knorr pyrrole synthesis , which involves the condensation of an α-amino-ketone with a β-keto ester. wikipedia.orgthermofisher.com In this reaction, ethyl 4-fluorobenzoylacetate would serve as the active methylene (B1212753) component. The α-amino-ketone, often generated in situ from an oxime to prevent self-condensation, condenses with the β-keto ester. The reaction proceeds through the formation of an enamine, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org The versatility of these methods allows for the synthesis of a wide range of polysubstituted pyrroles derived from ethyl 4-fluorobenzoylacetate.

Table 2: Major Condensation Pathways to Pyrroles Utilizing a β-Keto Ester

Synthesis NameKey ReactantsRole of Ethyl 4-fluorobenzoylacetateGeneral Product
Hantzsch Pyrrole Synthesisβ-Keto ester, α-Haloketone, Amineβ-Keto ester componentPolysubstituted pyrrole
Knorr Pyrrole Synthesisα-Amino-ketone, β-Keto esterActive methylene componentPolysubstituted pyrrole

Ethyl 4-fluorobenzoylacetate can also be employed in the synthesis of six-membered heterocycles such as pyrones (pyranones). The synthesis of 4-pyrone derivatives can be achieved through the condensation of β-keto esters with esters or acid chlorides in the presence of a base. For instance, a Claisen-type condensation of ethyl 4-fluorobenzoylacetate with another ester, such as ethyl trifluoroacetate, in the presence of a strong base like sodium ethoxide, would likely lead to a 1,3,5-tricarbonyl intermediate. researchgate.net This intermediate can then undergo intramolecular cyclization and dehydration to form a substituted 4-oxo-4H-pyran. The presence of the electron-withdrawing trifluoromethyl group in the example facilitates the reaction, and similar reactivity can be expected with other activated esters or acyl halides.

Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, are highly efficient for building molecular complexity. The enolate of ethyl 4-fluorobenzoylacetate is an excellent Michael donor, capable of initiating such cascades.

In a typical sequence, the enolate undergoes a conjugate addition (Michael addition) to an α,β-unsaturated compound, such as a nitroalkene or an unsaturated ketone. buchler-gmbh.comresearchgate.net This initial addition creates a new, larger intermediate which is primed for a subsequent intramolecular reaction. If the Michael acceptor or the initial β-keto ester contains a suitable leaving group or another electrophilic center, a subsequent intramolecular cyclization can occur. For example, reaction with a nitroalkene generates a nitro-substituted 1,5-dicarbonyl compound, which can then cyclize to form various heterocyclic systems, such as substituted cyclohexenones or functionalized furanones, depending on the reaction conditions and the precise structure of the reactants. buchler-gmbh.com This one-pot process allows for the stereocontrolled formation of multiple new bonds and stereocenters.

Transesterification Processes of β-Keto Esters

Transesterification is a fundamental reaction for modifying the ester group of a β-keto ester, which can be crucial for altering the solubility, reactivity, or other properties of a molecule during a synthetic sequence.

The transesterification of β-keto esters like ethyl 4-fluorobenzoylacetate involves substituting the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This transformation is typically catalyzed and can be selective for the β-keto ester even in the presence of other ester functionalities. The reaction often proceeds via an enol or acylketene intermediate.

A wide variety of catalysts have been developed to promote this reaction under mild conditions, accommodating a broad range of functional groups. These include:

Acid Catalysts: Protic acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃) are effective, though they often require anhydrous conditions to prevent competitive hydrolysis.

Base Catalysts: Organic bases (e.g., DBU, DMAP) and inorganic bases can be used, although they risk promoting side reactions like self-condensation.

Organometallic Catalysts: Compounds based on tin, titanium, and zirconium have shown high efficacy. For example, distannoxane hydroxides have been used as effective catalysts for this transformation.

Enzymatic Catalysis: Lipases are increasingly used for their high selectivity and mild, environmentally benign reaction conditions.

Recent methodological developments have focused on creating more sustainable and efficient protocols, including the use of heterogeneous catalysts for easier separation and recycling, and solvent-free or microwave-assisted conditions to reduce reaction times and environmental impact.

Table 3: Comparison of Catalytic Methods for β-Keto Ester Transesterification

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Lewis AcidsSc(OTf)₃, Bi(OTf)₃Anhydrous, organic solventHigh activity, mild conditionsCost, moisture sensitivity
Organic BasesDBU, DMAPOrganic solvent, RT to refluxMetal-freePotential for side reactions
OrganometallicsDistannoxanes, Ti(OiPr)₄Toluene, refluxHigh efficiencyMetal contamination, air sensitivity
EnzymesLipases (e.g., CALB)Mild temp, often solvent-freeHigh selectivity, greenSlower reaction times, cost

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Identificationunibo.itsdsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Ethyl-4-fluorophenyl-3-oxopropanoate. While one-dimensional (1D) ¹H and ¹³C NMR provide primary identification, advanced two-dimensional (2D) techniques are crucial for a more profound structural analysis, including the assignment of all proton and carbon signals and the elucidation of through-bond and through-space correlations. youtube.comscience.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the active methylene protons adjacent to the two carbonyl groups. The fluorine atom on the phenyl ring will introduce characteristic splitting patterns in the aromatic region.

Advanced 2D NMR experiments provide further clarity:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that is attached to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbons and the aromatic carbon bonded to the fluorine) and for piecing together the entire molecular framework. For example, a correlation between the active methylene protons and the carbonyl carbons of both the ketone and the ester groups would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to determine the preferred conformation of the molecule in solution.

The keto-enol tautomerism inherent to β-keto esters can also be investigated using NMR. The presence of both keto and enol forms would be evident from distinct sets of signals in the NMR spectra. The ratio of these tautomers can be quantified by integrating the respective signals, providing insight into their relative stability under different conditions (e.g., solvent, temperature).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Ethyl CH₃~1.3~14Ethyl CH₂, Ester C=O
Ethyl CH₂~4.2~61Ethyl CH₃, Ester C=O
Active CH₂~4.0~45Ketone C=O, Ester C=O, Aromatic C1
Aromatic CH (ortho to F)~7.2~116Aromatic C (ipso to F), Aromatic C (ipso to C=O)
Aromatic CH (meta to F)~8.0~132Ketone C=O, Aromatic C (ipso to F)
Aromatic C-F-~166 (d, ¹JCF ≈ 255 Hz)Aromatic Protons
Aromatic C-C=O-~132Aromatic Protons, Active CH₂
Ketone C=O-~192Active CH₂, Aromatic Protons
Ester C=O-~167Active CH₂, Ethyl CH₂

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Intermediate Profilingunibo.itnih.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. libretexts.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. researchgate.net

The predicted monoisotopic mass of this compound (C₁₁H₁₁FO₃) is 210.0692 Da. uni.lunih.gov In electrospray ionization (ESI) or other soft ionization techniques, the molecule is likely to be observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adducts. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺211.0765
[M+Na]⁺233.0585
[M+K]⁺249.0324
[M+NH₄]⁺228.1031

Source: PubChem. uni.lu

Electron ionization (EI) would lead to more extensive fragmentation. The fragmentation pattern would be characterized by the loss of neutral fragments from the molecular ion. Common fragmentation pathways for this molecule would include:

Loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester functionality.

Loss of ethylene (B1197577) (-C₂H₄, 28 Da) via a McLafferty rearrangement.

Cleavage of the bond between the carbonyl groups.

Fragmentation of the fluorophenyl group.

Beyond structural confirmation, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for reaction monitoring. nih.gov For instance, in the synthesis of this compound via a Claisen condensation, LC-MS could be used to track the consumption of reactants and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, ESI-MS is particularly adept at identifying and characterizing transient reactive intermediates in a reaction mixture, providing crucial mechanistic insights. unibo.itnih.gov

Infrared (IR) Spectroscopy for Functional Group Transformations and Reaction Analysisresearchgate.netnih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)
KetoneC=O stretch1715 - 1730
EsterC=O stretch1735 - 1750
Aromatic RingC=C stretch~1600, ~1500, ~1450
C-O-C (Ester)C-O stretch1000 - 1300
C-FC-F stretch1000 - 1400
Aliphatic C-HC-H stretch2850 - 3000
Aromatic C-HC-H stretch3000 - 3100

In the context of reaction analysis, IR spectroscopy can be used to monitor the progress of a reaction by observing the appearance or disappearance of key functional group peaks. For example, during the synthesis of this compound, one could monitor the disappearance of the characteristic absorption of a starting material and the appearance of the two distinct carbonyl peaks of the β-keto ester product. This is particularly useful for in-situ reaction monitoring using an attenuated total reflectance (ATR) probe.

Chromatographic Methods for Reaction Progress and Purity Assessment in Research

Chromatographic techniques are essential for both monitoring the progress of a reaction and for assessing the purity of the final product.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS can be used to assess its purity by separating it from any starting materials, byproducts, or residual solvents. ijraset.com The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate), while the mass spectrum provides confirmation of its identity. jabe.in A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. coresta.org

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. rsc.org For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity assessment. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. pensoft.net

A challenge in the HPLC analysis of β-keto esters is the potential for peak broadening or splitting due to keto-enol tautomerism. This can often be addressed by adjusting the mobile phase pH or the column temperature to favor one tautomer or to accelerate the rate of interconversion.

Modern research increasingly utilizes advanced analytical tools for real-time reaction monitoring, providing a continuous stream of data on the reaction's progress. This allows for a more detailed understanding of reaction kinetics and mechanisms. Techniques such as in-situ NMR spectroscopy can be used to directly observe the changes in the concentration of reactants, intermediates, and products over time. magritek.com Similarly, process analytical technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can be integrated into a reaction setup to provide real-time information on functional group transformations. nih.gov These advanced methods are invaluable for optimizing reaction conditions, ensuring reaction completion, and identifying the formation of any unexpected byproducts.

Synthetic Utility and Applications in Advanced Chemical Research

Role as a Precursor for Chiral Building Blocks in Asymmetric Synthesis

The β-keto ester functionality is a well-established precursor to chiral β-hydroxy esters through asymmetric reduction of the ketone. This transformation is a fundamental strategy in asymmetric synthesis, providing access to enantiomerically pure building blocks that are pivotal for the synthesis of pharmaceuticals and other biologically active molecules. While specific, widely-cited examples of the asymmetric reduction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate are not prevalent in peer-reviewed literature, its structural class suggests a high potential for this application.

Furthermore, β-keto esters like ethyl 3-(4-fluorophenyl)-3-oxopropanoate can act as chelating ligands for metal centers in catalysis. This chelating ability allows them to be used to improve the stereoselectivity of certain catalytic reactions, influencing the spatial arrangement of reactants and favoring the formation of one enantiomer over another.

Application in the Synthesis of Complex Organic Scaffolds and Natural Product Analogs

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate has proven to be a valuable starting material for constructing intricate molecular architectures found in pharmaceuticals and natural product analogs. Its utility is highlighted in the synthesis of heterocyclic scaffolds, which form the core of many therapeutic agents.

A notable application is its role in the synthesis of a highly functionalized benzofuran (B130515) core, a key component of the Hepatitis C Virus (HCV) NS5B polymerase inhibitor GSK852A. nih.govresearchgate.net In this synthesis, the β-keto ester serves as the foundational fragment upon which the complex heterocyclic system is built. nih.govresearchgate.net

Another significant example is its use as an intermediate in the synthesis of the pharmaceutical agent Bunazosin. chemscene.com The synthetic pathway involves the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate to form 3-(4-fluorophenyl)-3-oxopropanamide, which is then used to construct a 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocyclohept[b]pyran-2(1H)-one scaffold. chemscene.com

The compound is also employed in the Conrad-Limpach reaction to synthesize 4-hydroxyquinoline (B1666331) derivatives, demonstrating its versatility in accessing different classes of heterocyclic systems.

Table 1: Synthesis of Complex Scaffolds from Ethyl 3-(4-fluorophenyl)-3-oxopropanoate This table summarizes key examples of complex organic scaffolds synthesized using Ethyl 3-(4-fluorophenyl)-3-oxopropanoate as a starting material.

Target Scaffold/MoleculeSynthetic ApplicationResearch Area
Benzofuran CoreStarting material for the synthesis of the HCV polymerase inhibitor GSK852A. nih.govresearchgate.netMedicinal Chemistry
Hexahydrocyclohept[b]pyranoneIntermediate in the synthesis of the pharmaceutical Bunazosin. chemscene.comPharmaceutical Synthesis
4-HydroxyquinolinePrecursor in the Conrad-Limpach synthesis of quinoline (B57606) derivatives.Heterocyclic Chemistry

Development of Novel Synthetic Methodologies Based on β-Keto Ester Reactivity

The inherent reactivity of the β-dicarbonyl system in ethyl 3-(4-fluorophenyl)-3-oxopropanoate has been exploited to develop efficient and novel synthetic methods. The synthesis of the benzofuran core for GSK852A, for instance, proceeds through an efficient one-pot domino process. medchemexpress.com This method involves an initial coupling reaction followed by a copper-catalyzed intramolecular ring closure, showcasing a sophisticated application of the compound's reactivity to streamline complex synthesis. medchemexpress.com

Beyond novel methods, the compound is a substrate in established synthetic transformations, demonstrating the broad utility of its β-keto ester functionality. A key example is its use in the Pinner pyrimidine (B1678525) synthesis, where it reacts with amidines or guanidine (B92328) to form substituted pyrimidine rings. chemicalbook.com These pyrimidine products are themselves valuable intermediates for advanced materials. chemicalbook.com

Research into Fine Chemical and Specialty Material Synthesis

Research has extended the application of ethyl 3-(4-fluorophenyl)-3-oxopropanoate beyond traditional organic synthesis into the realm of materials science and fine chemicals. The fluorine substitution enhances the properties of resulting molecules, making it a valuable building block for specialty applications.

In the field of specialty materials, it is instrumental in the creation of components for organic light-emitting diodes (OLEDs). chemicalbook.com Pyrimidine derivatives synthesized from this keto ester are used to form iridium complexes that function as long-lasting blue phosphorescent emitters in PhOLEDs. chemicalbook.com These materials are critical for developing energy-efficient displays and lighting. Additionally, derivatives have been investigated for use in thin-film transistors. chemicalbook.com

The compound also serves as a building block for polymers, where its incorporation can improve thermal stability and mechanical properties. In the area of fine chemicals, it is an intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, and various pharmaceuticals, underscoring its broad commercial and research applicability. chemscene.com

Table 2: Applications in Fine Chemical and Specialty Material Synthesis This table outlines the use of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in the development of advanced materials and fine chemicals.

Application AreaSpecific UseResulting Product/Material
Specialty MaterialsPrecursor for phosphorescent emitters. chemicalbook.comIridium complexes for blue PhOLEDs. chemicalbook.com
Specialty MaterialsMonomer for enhanced polymers.Polymers with improved thermal/mechanical properties.
Fine ChemicalsIntermediate for crop protection products.Herbicides and pesticides.
Fine ChemicalsIntermediate for therapeutic agents. chemscene.comPharmaceuticals (e.g., Bunazosin). chemscene.com

Q & A

Q. What are the standard synthetic routes for 3-Ethyl-4-fluorophenyl-3-oxopropanoate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves esterification of 3-(4-fluorophenyl)-3-oxopropanoic acid with ethanol using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions . Key optimization steps include:

  • Catalyst Loading : Adjusting catalyst concentration (e.g., 1-5 mol% H₂SO₄) to balance reaction rate and side-product formation.
  • Solvent Choice : Using anhydrous ethanol to minimize hydrolysis of the ester product.
  • Temperature Control : Maintaining reflux (~78°C) to ensure complete conversion while avoiding decomposition.
    Post-synthesis, purification via flash column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂ in ¹H NMR; δ ~14 ppm and ~60 ppm in ¹³C NMR) and the fluorophenyl ketone moiety (δ ~7.5-8.0 ppm in ¹H NMR; δ ~190 ppm for the carbonyl in ¹³C NMR) .
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₁H₁₁FO₃: 234.07 g/mol) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., the ketone carbon or fluorophenyl ring positions). For example, the para-fluorine group may direct nucleophilic attack to meta positions via resonance effects .
  • Transition State Analysis : Model reaction pathways for nucleophilic additions (e.g., Grignard reagents) to predict regioselectivity and activation energies .
  • Solvent Effects : Use continuum solvation models (e.g., PCM) to simulate how polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Q. What experimental strategies are recommended to resolve contradictions in reported reaction outcomes involving this compound under varying pH conditions?

Methodological Answer:

  • Controlled Hydrolysis Studies : Systematically vary pH (acidic, neutral, basic) and monitor degradation via HPLC. For example, under basic conditions (pH >10), ester hydrolysis dominates, while acidic conditions (pH <3) may stabilize the ketone group .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and identify intermediates .
  • Kinetic Profiling : Perform time-resolved experiments to distinguish between competing mechanisms (e.g., SN1 vs. SN2 in substitution reactions) .

Q. How can researchers design experiments to evaluate the stability of this compound in oxidative environments?

Methodological Answer:

  • Oxidative Stress Tests : Expose the compound to H₂O₂ or TBHP (tert-butyl hydroperoxide) at controlled temperatures and measure degradation products via GC-MS .
  • Radical Scavenger Assays : Add antioxidants (e.g., BHT) to assess radical-mediated degradation pathways .
  • Accelerated Aging Studies : Use elevated temperatures (40-60°C) to simulate long-term stability and extrapolate shelf-life using the Arrhenius equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.